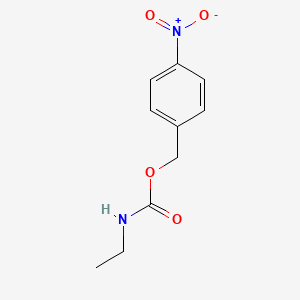
Ethyl p-nitrobenzyl carbonate
Vue d'ensemble
Description
Ethyl p-nitrobenzyl carbonate is an organic compound with the molecular formula C10H12N2O4. It is a useful compound in various research fields, particularly in life sciences . The compound contains a nitro group attached to a benzyl ring, which is further connected to an ethyl carbonate group . This structure imparts unique chemical properties to the compound, making it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl p-nitrobenzyl carbonate can be synthesized through the Steglich esterification method, which involves the reaction of p-nitrobenzyl alcohol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is typically carried out under mild conditions, with the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl p-nitrobenzyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce p-nitrobenzyl alcohol and ethyl carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: p-Nitrobenzyl alcohol and ethyl carbonate.
Reduction: Ethyl p-aminobenzyl carbonate.
Substitution: Various substituted benzyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl p-nitrobenzyl carbonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the development of self-immolative systems for drug delivery and imaging.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl p-nitrobenzyl carbonate involves the cleavage of the carbonate group under specific conditions, leading to the release of the active moiety. In the case of self-immolative systems, the nitro group acts as an electron-withdrawing group, facilitating the cleavage of the carbonate bond upon exposure to a trigger . This process releases the active drug or probe, which can then exert its effects on the target molecules or pathways.
Comparaison Avec Des Composés Similaires
Ethyl p-nitrobenzyl carbonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Benzyl p-nitrobenzyl carbonate: Contains a benzyl group instead of an ethyl group.
p-Nitrobenzyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness: this compound is unique due to its specific combination of a nitrobenzyl group and an ethyl carbonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring controlled release of active compounds .
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBVDAMBDUXZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


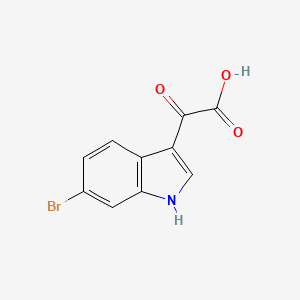
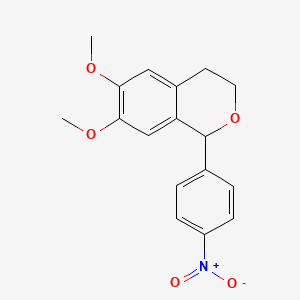


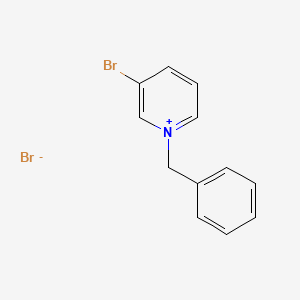
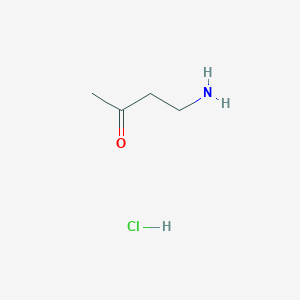
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)


![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)
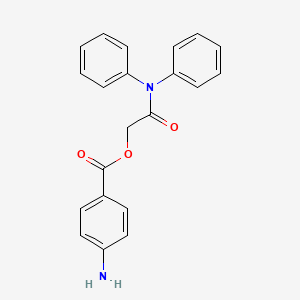

![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)

